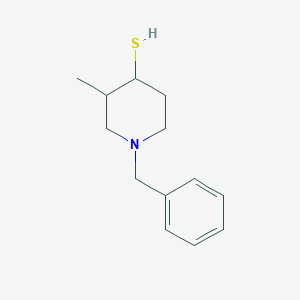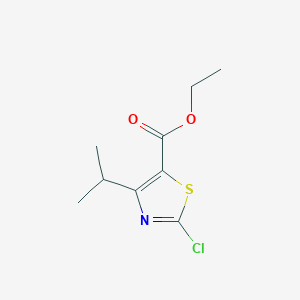
Ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate typically involves the cyclization of appropriate precursors. One common method starts with the reaction of ethyl acetoacetate with thiourea to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: Ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can be used as a building block for the synthesis of more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the thiazole ring .
科学研究应用
Ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties, such as antimicrobial and anticancer agents.
Agriculture: The compound can be used in the development of agrochemicals, including herbicides and pesticides.
Materials Science: It is utilized in the synthesis of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate involves its interaction with molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The chloro and isopropyl groups can further modulate the compound’s reactivity and selectivity .
相似化合物的比较
Ethyl 2-chlorothiazole-4-carboxylate: Similar in structure but lacks the isopropyl group, which can affect its reactivity and applications.
Ethyl 2-amino-4-methylthiazole-5-carboxylate: Contains an amino group instead of a chloro group, leading to different chemical properties and applications.
Uniqueness: Ethyl 2-chloro-4-isopropyl-5-thiazolecarboxylate is unique due to the presence of both chloro and isopropyl groups, which enhance its versatility in chemical reactions and broaden its range of applications in various fields .
属性
CAS 编号 |
72850-75-0 |
|---|---|
分子式 |
C9H12ClNO2S |
分子量 |
233.72 g/mol |
IUPAC 名称 |
ethyl 2-chloro-4-propan-2-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H12ClNO2S/c1-4-13-8(12)7-6(5(2)3)11-9(10)14-7/h5H,4H2,1-3H3 |
InChI 键 |
PSFZUVWTQVSHLD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C(S1)Cl)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13965638.png)

![7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13965642.png)
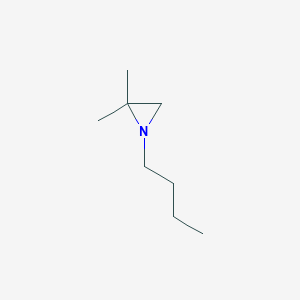
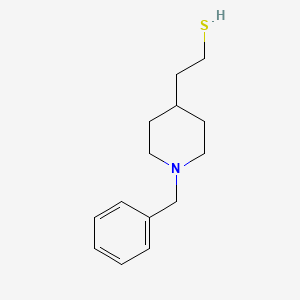

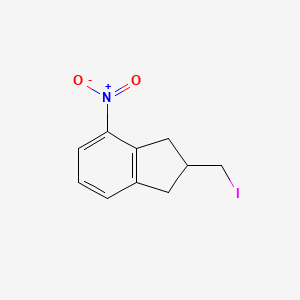
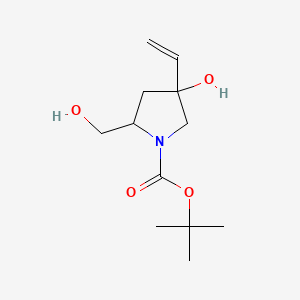
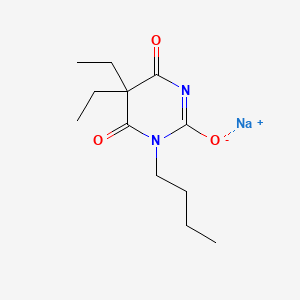
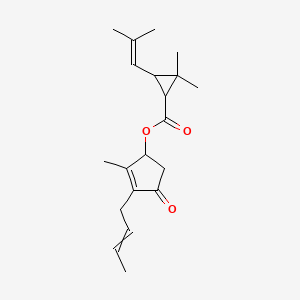
![7H-Oxazolo[3,2-C]pyrimidine](/img/structure/B13965679.png)

![4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13965695.png)
